3-[3-(Trifluoromethyl)phenyl]-1,2-thiazole-4-sulfonyl chloride
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Overview
Description
3-[3-(Trifluoromethyl)phenyl]-1,2-thiazole-4-sulfonyl chloride is an organofluorine compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazole ring and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of a suitable precursor, followed by cyclization to form the thiazole ring and subsequent sulfonylation to introduce the sulfonyl chloride group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Trifluoromethyl)phenyl]-1,2-thiazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions under appropriate conditions.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex ring structures
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols, as well as oxidizing and reducing agents. Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and temperature control to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonate esters, and various oxidized or reduced derivatives of the thiazole ring .
Scientific Research Applications
3-[3-(Trifluoromethyl)phenyl]-1,2-thiazole-4-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[3-(Trifluoromethyl)phenyl]-1,2-thiazole-4-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in proteins. This interaction can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenylhydrazine: Another compound containing the trifluoromethyl group, used in the synthesis of various organic molecules.
3-(Trifluoromethyl)benzoyl chloride: Similar in structure but with a benzoyl chloride group instead of a thiazole ring.
3-(Trifluoromethyl)phenol: Contains the trifluoromethyl group attached to a phenol ring, used in different chemical applications.
Uniqueness
3-[3-(Trifluoromethyl)phenyl]-1,2-thiazole-4-sulfonyl chloride is unique due to the combination of the trifluoromethyl group, thiazole ring, and sulfonyl chloride group. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3NO2S2/c11-19(16,17)8-5-18-15-9(8)6-2-1-3-7(4-6)10(12,13)14/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPDZDJULXCAFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NSC=C2S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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